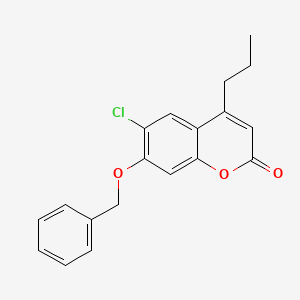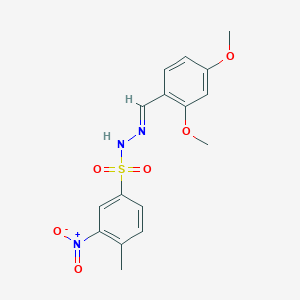![molecular formula C19H18N2O B5802435 3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile, commonly referred to as MPAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
作用机制
The mechanism of action of MPAP is not fully understood, but it is believed to act as a competitive antagonist at the dopamine D3 receptor. This receptor is primarily found in the mesolimbic system of the brain and is involved in the regulation of reward and motivation. By blocking the activity of this receptor, MPAP may help to reduce addictive behaviors and other related disorders.
Biochemical and Physiological Effects
MPAP has been shown to have a range of biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, it has also been found to inhibit the activity of the vesicular monoamine transporter 2 (VMAT2). This transporter is involved in the packaging and release of dopamine and other neurotransmitters in the brain. By inhibiting its activity, MPAP may help to reduce the levels of dopamine and other neurotransmitters in the brain, leading to a reduction in addictive behaviors.
实验室实验的优点和局限性
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, there are also limitations to its use. For example, it is not yet known how MPAP affects other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the optimal dosages and administration methods for MPAP in lab experiments.
未来方向
There are a number of future directions for research on MPAP. One area of interest is its potential as a therapeutic agent for addiction and other related disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects other dopamine receptors and neurotransmitter systems. Finally, there is potential for the development of new compounds based on the structure of MPAP that may have even greater selectivity and efficacy as therapeutic agents.
合成方法
MPAP can be synthesized through a multi-step process that involves the reaction of 4-morpholinylphenylboronic acid with 2-phenylacrylonitrile. The reaction is catalyzed by palladium and is carried out in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
科学研究应用
MPAP has been found to have a range of potential applications in scientific research. One of the most promising areas is its use as a selective dopamine D3 receptor antagonist. This receptor is involved in a range of neurological disorders, including addiction and schizophrenia. MPAP has been shown to block the activity of this receptor, making it a potential therapeutic agent for these disorders.
属性
IUPAC Name |
(Z)-3-(4-morpholin-4-ylphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-15-18(17-4-2-1-3-5-17)14-16-6-8-19(9-7-16)21-10-12-22-13-11-21/h1-9,14H,10-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMYRSSSEFHZLX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[4-(morpholin-4-yl)phenyl]-2-phenylprop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)